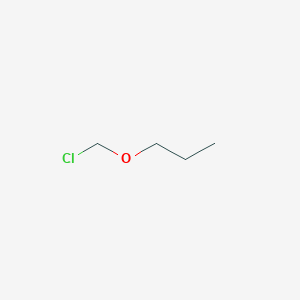

1-(Chloromethoxy)propane

Descripción general

Descripción

Mecanismo De Acción

Target of Action

1-(Chloromethoxy)propane is an organic compound that is often used as an intermediate in chemical synthesis . The primary targets of this compound are the reactants in the chemical reactions where it is used as an intermediate or a solvent .

Mode of Action

The mode of action of this compound is primarily through its interactions with other reactants in a chemical reaction . As an intermediate, it can participate in the reaction, get transformed, and help in the formation of the desired product . As a solvent, it can improve the efficiency and yield of the reaction .

Pharmacokinetics

Given its use in chemical synthesis, it’s likely that these properties would be influenced by factors such as the specific chemical reactions it is involved in, the other reactants and products present, and the conditions under which the reactions are carried out .

Result of Action

The result of the action of this compound is the successful completion of the chemical reactions in which it is used as an intermediate or a solvent . This can lead to the formation of the desired products, with improved efficiency and yield .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure at which the reactions are carried out, the presence of other reactants and products, and the specific conditions of the reaction environment . For example, the compound has a boiling point of 94℃ and a flash point of 25℃ , which means that its stability and reactivity can be affected by temperature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)propane can be synthesized through a reaction involving 1,3-bromochloropropane and sodium methoxide in the presence of a phase-transfer catalyst. The sodium methoxide is dispersed in an inert solvent and added dropwise to 1,3-bromochloropropane. The reaction mixture is then heated, and the resulting product is filtered to remove sodium bromide. The organic layer is washed with water, dried, and rectified to obtain pure this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Chloromethoxy)propane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-methoxy-3-propanol.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form propane derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

Major Products:

Nucleophilic Substitution: 1-methoxy-3-propanol.

Oxidation: Propanal or propanoic acid.

Reduction: Propane derivatives

Aplicaciones Científicas De Investigación

1-(Chloromethoxy)propane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.

Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes

Comparación Con Compuestos Similares

1-chloro-2-methoxypropane: Similar structure but with the chlorine and methoxy groups on adjacent carbon atoms.

1-chloro-3-ethoxypropane: Similar structure but with an ethoxy group instead of a methoxy group.

1-bromo-3-methoxypropane: Similar structure but with a bromine atom instead of a chlorine atom

Uniqueness: 1-(Chloromethoxy)propane is unique due to its specific arrangement of the chlorine and methoxy groups on the propane backbone. This arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and industrial applications .

Actividad Biológica

1-(Chloromethoxy)propane, a halogenated ether, has garnered attention in the field of chemical biology due to its potential applications and biological implications. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential uses in various sectors, including pharmaceuticals and industrial applications.

This compound is characterized by the following chemical properties:

- Chemical Formula : C4H9ClO

- Molecular Weight : 108.57 g/mol

- CAS Number : 634-00-8

This compound may exhibit biological activity through several mechanisms:

- Neurotoxicity : Halogenated compounds have been shown to affect neurotransmitter systems, potentially leading to neurotoxic effects. For instance, similar compounds have been implicated in disrupting synaptic transmission.

- Endocrine Disruption : Some chlorinated ethers can interfere with hormonal signaling pathways, which could lead to reproductive and developmental toxicity.

- Carcinogenic Potential : While direct evidence for this compound is sparse, related halogenated compounds have raised concerns regarding their carcinogenic potential.

Toxicological Profile

The toxicological profile of this compound is not extensively documented; however, insights can be gleaned from studies on structurally similar compounds. The following table summarizes key findings from relevant research:

Neurotoxic Effects

A study examining the neurotoxic effects of chlorinated solvents found that exposure to similar compounds resulted in significant alterations in behavior and neurological function in animal models. These findings suggest that this compound may also exert neurotoxic effects, although direct studies are necessary for confirmation.

Reproductive Toxicity

Research on related chlorinated ethers has indicated potential reproductive toxicity. For example, exposure to certain halogenated compounds has been linked to reduced fertility and developmental delays in offspring during animal studies. These findings raise concerns about the reproductive safety of this compound.

Propiedades

IUPAC Name |

1-(chloromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUQXPJHMISKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449929 | |

| Record name | CHLOROMETHYL PROPYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-57-3 | |

| Record name | CHLOROMETHYL PROPYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-(chloromethoxy)propane in the synthesis described in the research article?

A1: this compound serves as an alkylating agent in the synthesis of the target compounds. The research describes its use in the alkylation of 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine. [] This reaction leads to the formation of an intermediate that undergoes cyclization to create the crucial bicyclic enamine structure found in the final compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.